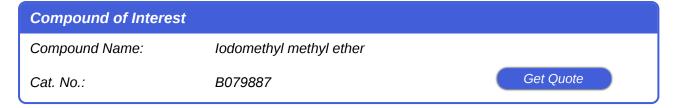


In-Depth Technical Guide to the Thermochemical Data of Iodomethyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **iodomethyl methyl ether** (CH₃OCH₂I). Due to the limited experimentally determined data for this compound, this guide also presents established methodologies for its estimation and determination, including experimental protocols and computational chemistry approaches. This information is crucial for professionals in research and development who require accurate thermodynamic parameters for process design, safety analysis, and reaction modeling.

Core Thermochemical Data

The experimentally determined standard enthalpy of formation for **iodomethyl methyl ether** in the gaseous state is a key piece of thermochemical data. However, comprehensive experimental data for its standard entropy and heat capacity are not readily available in the literature. To address this, this guide provides the known enthalpy of formation and outlines methods for estimating the entropy and heat capacity.

Table 1: Thermochemical Data for **Iodomethyl Methyl Ether** (CAS No. 13057-19-7)



Thermochemical Property	Value	Method
Standard Enthalpy of Formation (Gas), ΔH°f,298	-29.3 kcal/mol	Equilibrium Study[1][2]
Standard Molar Entropy (Gas), S°298	Estimated Value	See Section on Estimation Methods
Molar Heat Capacity (Gas), Cp	Estimated Value	See Section on Estimation Methods

Experimental Protocols for Thermochemical DataDetermination

Accurate determination of thermochemical data requires rigorous experimental procedures. Below are detailed methodologies for key experiments applicable to volatile and halogenated organic compounds like **iodomethyl methyl ether**.

Determination of Enthalpy of Formation via Equilibrium Study

The reported enthalpy of formation for **iodomethyl methyl ether** was determined from the study of the gas-phase equilibrium:

CH₃OCH₃ + $I_2 \rightleftharpoons HI + ICH_2OCH_3[1][2]$

A detailed protocol for such a determination would involve the following steps:

- Reactant Preparation: A known mixture of dimethyl ether and iodine is prepared in a sealed reaction vessel of a known volume. The initial concentrations of the reactants are precisely determined.
- Equilibration: The reaction vessel is heated to a series of constant temperatures (e.g., in the range of 515-631.6 K as per the original study) and allowed to reach thermodynamic equilibrium at each temperature.[1][2] The time required to reach equilibrium must be determined experimentally.



- Equilibrium Concentration Measurement: Once equilibrium is achieved, the concentrations of the reactants and products (dimethyl ether, iodine, hydrogen iodide, and iodomethyl methyl ether) are measured. This can be accomplished using techniques such as:
 - Gas Chromatography (GC): A gas chromatograph equipped with a suitable column and a detector (e.g., a thermal conductivity detector or a mass spectrometer) can be used to separate and quantify the components of the equilibrium mixture.
 - Spectrophotometry: The concentration of I₂ can be monitored using its characteristic absorption in the visible region.
- Equilibrium Constant Calculation: For each temperature, the equilibrium constant (Keq) is calculated from the measured equilibrium concentrations of the reactants and products.
- Van't Hoff Analysis: The natural logarithm of the equilibrium constant (In Keq) is plotted
 against the reciprocal of the absolute temperature (1/T). According to the Van't Hoff equation,
 the slope of this plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy change of the
 reaction and R is the gas constant.
- Enthalpy of Formation Calculation: The standard enthalpy of formation of iodomethyl
 methyl ether can then be calculated using Hess's law, from the experimentally determined
 ΔH° of the reaction and the known standard enthalpies of formation of dimethyl ether, I₂, and
 HI.



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Workflow for Enthalpy of Formation Determination via Equilibrium Study.

Combustion Calorimetry

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For many organic compounds, the standard enthalpy of formation is determined from the enthalpy of combustion. For a volatile and halogenated compound like **iodomethyl methyl ether**, the procedure requires special considerations.

- Sample Encapsulation: Due to its volatility, a known mass of the liquid sample must be sealed in a container that will rupture upon ignition. Common choices include gelatin capsules or thin-walled glass ampoules.
- Auxiliary Materials: A known mass of a combustible auxiliary material with a wellcharacterized enthalpy of combustion (e.g., benzoic acid or paraffin oil) is used to ensure complete combustion of the sample.
- Bomb Preparation: The sealed sample and auxiliary material are placed in a crucible inside a
 combustion bomb. A small amount of water is typically added to the bomb to ensure that the
 combustion products are in their standard states. For an organoiodine compound, the
 presence of water will lead to the formation of hydroiodic acid (HI).
- Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.
- Temperature Measurement: The temperature change of the calorimeter is measured precisely.
- Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and the nature of the products. This is a critical step for halogenated compounds. For **iodomethyl methyl ether**, the expected products are CO₂, H₂O, and I₂ (or HI in the presence of water). The amounts of these products, as well as any side products like carbon monoxide or unburnt carbon, must be quantified.
- Energy Calculation: The total heat released is calculated from the temperature change and
 the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion
 of the auxiliary material, the heat of formation of nitric acid (from residual nitrogen in the
 bomb), and the heat of solution of the gaseous products in the bomb water. For an
 organoiodine compound, a correction for the formation of hydroiodic acid is also necessary.
- Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the corrected energy of combustion. The standard enthalpy of formation of **iodomethyl**



methyl ether is then derived using Hess's law and the known standard enthalpies of formation of CO₂, H₂O, and HI.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.

- Calorimeter Design: The calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.
- Sample Loading: A known mass of the liquid sample is loaded into the sample cell. For a
 volatile liquid like iodomethyl methyl ether, the cell must be hermetically sealed to prevent
 vapor loss.
- Heating: A precisely measured amount of electrical energy is supplied to the sample cell, causing a small increase in temperature.
- Temperature Measurement: The temperature of the sample cell is measured with high precision before and after the energy input.
- Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after accounting for the heat capacity of the sample cell (which is determined in separate calibration experiments).
- Temperature Dependence: The measurement is repeated at different temperatures to determine the heat capacity as a function of temperature.

Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using computational methods or group additivity schemes.

Benson's Group Additivity Method

Benson's group additivity method is a widely used technique for estimating the thermochemical properties of organic molecules in the gas phase.[3][4][5][6] The method assumes that the



properties of a molecule can be calculated by summing the contributions of its constituent groups.

For **iodomethyl methyl ether** (CH₃OCH₂I), the molecule can be dissected into the following groups:

- [C-(H)₃(O)]: A carbon atom bonded to three hydrogen atoms and one oxygen atom.
- [O-(C)₂]: An oxygen atom bonded to two carbon atoms.
- [C-(H)₂(O)(I)]: A carbon atom bonded to two hydrogen atoms, one oxygen atom, and one
 iodine atom.

The thermochemical properties are then calculated as:

Property = Σ (Group Contributions) + Symmetry Corrections

To estimate the standard entropy and heat capacity of **iodomethyl methyl ether**, one would need to find the established group increment values for each of these groups from comprehensive databases.[3][4][5][6] It is important to note that the accuracy of this method depends on the availability and quality of the group increment data.

Computational Thermochemistry

Modern computational chemistry methods can provide accurate predictions of thermochemical properties.

- Method Selection: Several well-established methods are available, including:
 - Density Functional Theory (DFT): Methods like B3LYP are computationally efficient and can provide good results, especially when paired with appropriate basis sets.[7][8]
 - Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite methods that aim for high accuracy by combining calculations at different levels of theory.[1][9][10]
 - Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are also composite methods designed to extrapolate to the complete basis set limit for high accuracy.[11][12][13][14]

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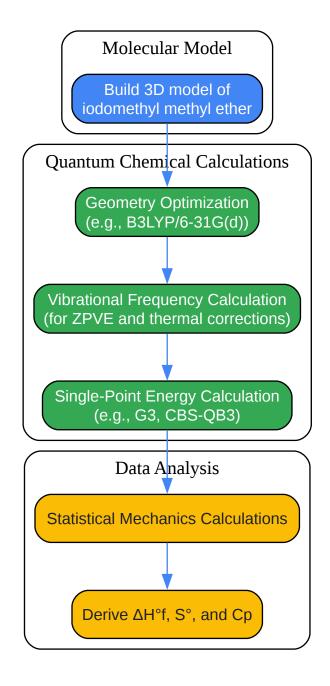




• Computational Protocol:

- Geometry Optimization: The first step is to find the lowest energy conformation of the molecule by performing a geometry optimization.
- Vibrational Frequency Calculation: A frequency calculation is then performed at the
 optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to
 obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy
 and entropy.
- Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed using a more sophisticated method and a larger basis set on the optimized geometry.
- Basis Sets for Iodine: For molecules containing heavy elements like iodine, it is crucial to
 use basis sets that can account for relativistic effects. This is often achieved by using
 effective core potentials (ECPs) for the core electrons of the iodine atom, with a suitable
 valence basis set.
- Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the computed electronic energy, ZPVE, and vibrational frequencies using standard statistical mechanics formulas.





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Workflow for Computational Thermochemistry.

Conclusion

This technical guide has summarized the available thermochemical data for **iodomethyl methyl ether** and provided detailed protocols for its experimental determination and computational estimation. While the standard enthalpy of formation has been experimentally determined, further research is needed to accurately determine the standard entropy and heat



capacity. The methodologies outlined in this guide provide a framework for researchers and professionals to obtain these critical parameters, which are essential for the safe and efficient handling and use of this compound in various applications.

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